molecular formula C9H7F3O B3039247 1-ethenyl-3-(trifluoromethoxy)benzene CAS No. 1001908-31-1

1-ethenyl-3-(trifluoromethoxy)benzene

Cat. No.: B3039247
CAS No.: 1001908-31-1
M. Wt: 188.15 g/mol
InChI Key: QWGXBCJVIYYBTC-UHFFFAOYSA-N
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Description

1-ethenyl-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring with an ethenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethenyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires specific conditions, such as the presence of a hydrogen source and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-ethenyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

1-ethenyl-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving fluorinated compounds.

    Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethenyl-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethynyl-4-(trifluoromethyl)benzene
  • 1-ethenyl-3-ethylbenzene
  • (trifluoromethoxy)benzene

Uniqueness

1-ethenyl-3-(trifluoromethoxy)benzene is unique due to the presence of both an ethenyl group and a trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds .

Properties

IUPAC Name

1-ethenyl-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGXBCJVIYYBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of one mole equivalent of m-trifluoromethoxybenzaldehyde in dry tetrahydrofuran is combined with 5 mole equivalents of diiodomethane, 9 mole equivalents of zinc powder, 1 mole equivalent of titanium tetraisopropoxide, and the mixture is stirred at room temperature for 3 hours. The product is extracted from the mixture after removal of solvent in vacuo to give m-trifluoromethoxyphenylethene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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